molecular formula C26H32N2O4 B265626 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B265626
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: VCFYQZYEMCKKTM-XTQSDGFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. It is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of these diseases.

Wirkmechanismus

TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell survival, proliferation, and migration. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells, and the suppression of cytokine production, which is involved in the development of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and improve the survival rates of animal models. It has also been shown to reduce the levels of circulating autoantibodies in autoimmune disease models, indicating its potential in the treatment of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 is a highly selective and potent inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, its high potency also makes it challenging to use in in vitro experiments, as it may lead to off-target effects. Additionally, its high lipophilicity may affect its solubility and bioavailability, which may limit its use in in vivo experiments.

Zukünftige Richtungen

Future research on TAK-659 may focus on its potential in combination therapy with other drugs, its efficacy in different types of cancer and autoimmune diseases, and its mechanism of resistance. Additionally, studies may investigate the pharmacokinetics and pharmacodynamics of TAK-659 in humans and its potential side effects. Finally, studies may explore the development of more selective and less toxic BTK inhibitors based on the structure of TAK-659.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-tert-butylphenylboronic acid with 2-bromo-N,N-dimethylethanamine to form the corresponding amine. This amine is then reacted with 4-methoxybenzoyl chloride to give the corresponding amide. The amide is then cyclized with 1,3-dimethyl-2-imidazolidinone to form the pyrrolone ring. Finally, the hydroxyl group is introduced by reacting the pyrrolone with sodium hydride and 2-bromoethanol.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential in the treatment of cancer and autoimmune diseases. It has shown promising results in preclinical studies, including inhibition of B-cell receptor signaling, reduction of tumor growth, and improvement of survival rates in animal models. Clinical trials have also demonstrated its safety and efficacy in patients with various types of cancer, including lymphoma, leukemia, and solid tumors.

Eigenschaften

Produktname

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C26H32N2O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-26(2,3)19-11-7-17(8-12-19)22-21(23(29)18-9-13-20(32-6)14-10-18)24(30)25(31)28(22)16-15-27(4)5/h7-14,22,29H,15-16H2,1-6H3/b23-21+

InChI-Schlüssel

VCFYQZYEMCKKTM-XTQSDGFTSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C

SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.